molecular formula C16H19FN4O4S B2912156 methyl 5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1319203-74-1

methyl 5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2912156
CAS No.: 1319203-74-1
M. Wt: 382.41
InChI Key: QARAVSYIJJKVBV-UHFFFAOYSA-N
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Description

Methyl 5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with a sulfonyl group, a piperazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, where the piperazine derivative reacts with an appropriate electrophile.

    Fluorophenyl Substitution: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, often using fluorobenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the pyrazole ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used under various conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperazine or pyrazole rings.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted derivatives at the fluorophenyl group.

Scientific Research Applications

Methyl 5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of methyl 5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring may interact with various biological pathways. The sulfonyl group can modulate the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate
  • Methyl 5-((4-(2-bromophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity compared to its chloro or bromo analogs.

Properties

IUPAC Name

methyl 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O4S/c1-11-14(16(22)25-2)15(19-18-11)26(23,24)21-9-7-20(8-10-21)13-6-4-3-5-12(13)17/h3-6H,7-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARAVSYIJJKVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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